2,2,3-Trimethyldecane

Übersicht

Beschreibung

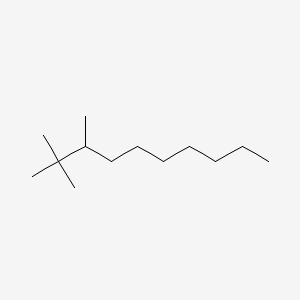

2,2,3-Trimethyldecane is an organic compound belonging to the class of alkanes. It has the molecular formula C13H28 and a molecular weight of 184.36. This compound is characterized by its branched structure, which includes three methyl groups attached to the decane backbone. It is a colorless liquid at room temperature and is primarily used in research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2,3-Trimethyldecane can be synthesized through various methods. One common synthetic route involves the reaction of 1-nonene with tert-butylmagnesium chloride. This reaction is typically carried out in the presence of a catalyst such as platinum oxide (PtO2) in a solvent like methanol (MeOH). The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of specific precursors. The process is optimized to achieve high yields and purity, ensuring the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,3-Trimethyldecane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction involves the conversion of the alkane to alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. These reactions typically require ultraviolet light or heat to proceed.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.

Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of ultraviolet light.

Major Products Formed:

Oxidation: Depending on the extent of oxidation, products can include 2,2,3-trimethyldecan-1-ol, 2,2,3-trimethyldecanal, or 2,2,3-trimethyldecanoic acid.

Substitution: Products include 2,2,3-trimethyl-1-chlorodecane or 2,2,3-trimethyl-1-bromodecane

Wissenschaftliche Forschungsanwendungen

Applications in Fuel Technology

One of the primary applications of 2,2,3-trimethyldecane is as an additive in fuel formulations. Its branched structure enhances combustion efficiency and reduces emissions:

| Property | Benefit |

|---|---|

| Improved Octane Rating | Reduces knocking in engines |

| Lower Emissions | Contributes to cleaner combustion products |

| Enhanced Combustion Efficiency | Increases energy output per unit volume |

Research indicates that incorporating branched alkanes like this compound into gasoline blends can significantly improve performance metrics such as fuel economy and engine longevity.

Applications in Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its unique structure allows for:

- Functionalization Reactions: The methyl groups can be selectively modified to introduce various functional groups.

- Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of certain pharmaceuticals where structural complexity is required.

Case Study: Synthesis of Antitumor Agents

Recent studies have utilized this compound as a precursor in the synthesis of novel antitumor drugs. The branched structure facilitates specific reactions that yield compounds with enhanced biological activity.

Environmental Impact and Safety

While this compound is not classified as highly toxic, safety measures are necessary when handling this compound due to its flammability:

| Hazard Type | Safety Measures |

|---|---|

| Flammability | Store away from heat sources |

| Skin Contact | Use protective gloves |

| Inhalation Risk | Ensure adequate ventilation |

Environmental assessments indicate that when used responsibly, the compound poses minimal ecological risks compared to other hydrocarbons.

Wirkmechanismus

The mechanism of action of 2,2,3-trimethyldecane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions, such as oxidation or halogenation. The molecular targets and pathways involved are typically those associated with hydrocarbon metabolism and transformation in chemical processes .

Vergleich Mit ähnlichen Verbindungen

2,2,4-Trimethylpentane:

2,3,3-Trimethylpentane: Another branched alkane with similar physical properties but different structural arrangement.

Uniqueness: 2,2,3-Trimethyldecane is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure makes it valuable in research applications where precise molecular characteristics are required .

Biologische Aktivität

2,2,3-Trimethyldecane is a branched alkane with the chemical formula C₁₃H₂₈. It is part of a larger class of hydrocarbons known for their varying biological activities. This article explores the biological activity of this compound, focusing on its potential health effects, toxicity, and applications in various fields.

This compound is characterized by its branched structure which influences its physical properties and biological interactions. The compound is colorless and has a relatively high boiling point compared to straight-chain alkanes due to its branching.

Acute and Chronic Toxicity

Research indicates that this compound is not classified as harmful by ingestion or skin contact based on current EC Directives and animal model studies. Long-term exposure is not expected to produce chronic adverse health effects; however, good hygiene practices are recommended to minimize exposure. The compound does not exhibit significant irritation to the respiratory tract or skin under typical conditions of use .

| Endpoint | Result |

|---|---|

| Acute Toxicity | Not classified as harmful |

| Skin Irritation | No significant irritation |

| Eye Irritation | Transient discomfort possible |

| Chronic Effects | Not expected |

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively documented. However, studies on similar compounds indicate that certain branched alkanes may possess antifungal properties. For example, extracts containing branched alkanes have demonstrated inhibitory effects against various fungal pathogens .

Case Study 1: Lung Cancer Biomarkers

In a study investigating volatile organic compounds (VOCs) as biomarkers for lung cancer, several alkanes including this compound were analyzed in exhaled breath samples from lung cancer patients. The study highlighted the potential of these compounds in differentiating between healthy and diseased states based on their metabolic profiles .

Case Study 2: Environmental Impact

Research has shown that hydrocarbons like this compound can be generated from lipid peroxidation processes during surgical procedures. This highlights the compound's relevance in understanding oxidative stress and its implications in clinical settings .

Eigenschaften

IUPAC Name |

2,2,3-trimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-6-7-8-9-10-11-12(2)13(3,4)5/h12H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEUYKNMLNSHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977894 | |

| Record name | 2,2,3-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62338-09-4 | |

| Record name | Decane, 2,2,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062338094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.